molecular formula C9H9NO B083609 Cinnamaldoxime CAS No. 13372-81-1

Cinnamaldoxime

Cat. No.: B083609
CAS No.: 13372-81-1
M. Wt: 147.17 g/mol
InChI Key: RUQDOYIAKHIMAN-DODKFZKMSA-N
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Description

Cinnamaldoxime (CAS 13372-81-1) is an oxime derivative of cinnamaldehyde, with the molecular formula C₉H₉NO and a molecular weight of 147.17–147.18 g/mol . It exists as a mixture of (E)- and (Z)-isomers, with a melting point range of 117–122°C . Structurally, it features a conjugated propenal chain linked to a phenyl group, which distinguishes it from simpler aldoximes like benzaldoxime. Its applications span organic synthesis, particularly in cyclization and dehydration reactions to produce nitriles (e.g., cinnamonitrile) or amines (e.g., γ-phenylpropylamine) under catalytic conditions .

Properties

CAS No.

13372-81-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(NZ)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine

InChI

InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8-

InChI Key

RUQDOYIAKHIMAN-DODKFZKMSA-N

SMILES

C1=CC=C(C=C1)C=CC=NO

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N\O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NO

Other CAS No.

13372-81-1
59336-59-3
20707-70-4

Pictograms

Acute Toxic

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamaldoxime can be synthesized through the reaction of cinnamaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Dehydration: this compound undergoes dehydration to form cinnamonitrile.

    Reduction: this compound can be reduced to cinnamylamine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Dehydration: Cinnamonitrile.

    Reduction: Cinnamylamine.

    Substitution: Depending on the nucleophile, various substituted cinnamyl derivatives.

Scientific Research Applications

Medicinal Applications

Cinnamaldoxime exhibits several pharmacological properties that make it a candidate for therapeutic applications:

  • Anticancer Activity : Recent studies have indicated that this compound and its derivatives may possess anticancer properties. For instance, research has shown that compounds derived from this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanisms involve the modulation of signaling pathways associated with cell growth and survival.
  • Anti-inflammatory Effects : this compound has demonstrated potential anti-inflammatory effects, making it useful in treating conditions characterized by inflammation. It may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic efficacy in inflammatory diseases .
  • Neuroprotective Properties : Some studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis:

  • Beckmann Rearrangement : this compound is utilized as a precursor in the Beckmann rearrangement reaction to synthesize isoquinoline derivatives. This reaction involves the conversion of this compound into various nitrogen-containing heterocycles, which are important in pharmaceutical chemistry . The use of solid acid catalysts enhances the efficiency and sustainability of this process.
  • Synthesis of Other Compounds : this compound can be further modified to produce other bioactive compounds. Its versatility allows for the development of new drugs with improved pharmacological profiles .

Material Science Applications

The unique properties of this compound extend to material science:

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their properties. Its oxime functionality allows for cross-linking reactions that improve the mechanical strength and thermal stability of polymers .
  • Nanomaterials : Research is ongoing into the use of this compound in the synthesis of nanomaterials, which could have applications in drug delivery systems and catalysis due to their high surface area and reactivity.

Case Study 1: Anticancer Properties

A study conducted on human colon cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis through increased reactive oxygen species (ROS) levels. This suggests its potential as an adjunct therapy in cancer treatment .

Case Study 2: Beckmann Rearrangement

Research utilizing rare earth exchanged zeolites for the Beckmann rearrangement of this compound highlighted an efficient green process for synthesizing isoquinoline derivatives. The study reported high yields under mild conditions, showcasing the practical utility of this compound in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of cinnamaldoxime involves its conversion to active derivatives such as cinnamonitrile. Enzymes like aldoxime dehydratase catalyze this conversion. The active derivatives can interact with various molecular targets, including enzymes and receptors, leading to biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Key Research Findings and Limitations

  • Efficiency Trade-offs : While this compound’s conjugated system enables unique reactivity, it often results in lower yields compared to simpler aldoximes due to steric and electronic factors .
  • Catalyst Dependency : Its performance is highly sensitive to catalyst choice; for example, Al-MCM-41 outperforms traditional acids in dehydration but requires precise synthesis .
  • Data Limitations : Comparative studies with structurally similar aldoximes (e.g., cyclohexyl butyr aldimine) are scarce, necessitating further research .

Biological Activity

Cinnamaldoxime, a derivative of cinnamaldehyde, has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an aldoxime functional group attached to the cinnamaldehyde backbone. Its structure can be represented as follows:

C9H9NO\text{C}_{9}\text{H}_{9}\text{NO}

This compound is known for its potential in various chemical transformations, including dehydration to form cinnamonitrile, which is significant in synthetic organic chemistry.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in disrupting microbial membranes and inhibiting biofilm formation. The compound has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi, making it a valuable candidate for developing natural antimicrobial agents .

2. Antioxidant Activity

The antioxidant properties of this compound contribute to its potential health benefits. It has been reported to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

This compound's biological effects are attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with microbial cell membranes, leading to leakage of cellular contents and ultimately cell death .
  • Modulation of Metabolic Pathways : It influences key metabolic pathways in pathogens, which can impair their growth and virulence .
  • Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to reduced cell viability through increased reactive oxygen species (ROS) production .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Hinzmann et al. (2023)Demonstrated complete conversion of this compound using aldoxime dehydratases for nitrile synthesis .
Gill and Holley (2024)Highlighted the antimicrobial action against Cronobacter sakazakii, linked to metabolic disruptions caused by this compound .
Cabello et al. (2024)Investigated the cytotoxic effects on melanoma cells, noting G2/M cell cycle arrest induced by increased ROS levels .

Synthesis and Applications

This compound can be synthesized through the reaction of hydroxylamine with cinnamaldehyde under mild conditions. This synthesis pathway not only highlights its accessibility but also opens avenues for further derivatization into more complex compounds with enhanced biological activities.

Potential Applications

  • Pharmaceuticals : Given its antimicrobial and anti-inflammatory properties, this compound could be developed into novel therapeutic agents.
  • Cosmetics : Its antioxidant and antimicrobial activities make it suitable for incorporation into cosmetic formulations aimed at skin health.
  • Food Preservation : Due to its ability to inhibit microbial growth, it may serve as a natural preservative in food products.

Chemical Reactions Analysis

Beckmann Rearrangement to Isoquinoline

Cinnamaldoxime undergoes Beckmann rearrangement over acidic catalysts like H-zeolites, yielding isoquinoline as the primary product . This reaction proceeds through migration of the anti-styryl moiety to electron-deficient nitrogen, followed by intramolecular cyclization.

CatalystTemperature (°C)Isoquinoline Yield (%)By-Products
H-Mordenite8092.3Cinnamo-nitrile, Cinnamaldehyde
H-ZSM-58086.5Cinnamo-nitrile
SiO₂–Al₂O₃8068.0Salicylaldehyde (hydrolysis)

Key observations:

  • Mordenite exhibits superior catalytic efficiency due to its strong Brønsted acidity and pore structure .

  • Prolonged reaction times lead to catalyst deactivation via acid hydrolysis, producing salicylaldehyde .

Biochemical Interactions with Enzymes

The Z isomer of 4-trans-(N,N-dimethylamino)this compound ((Z)-DMOX) forms ternary complexes with liver alcohol dehydrogenase (LADH) and NAD⁺ analogs, inducing distinct spectral shifts :

NAD⁺ Analogλₘₐₓ of (Z)-DMOX (nm)Spectral Shift (nm)
NAD⁺428+74
3-Acetyl-PdAD⁺425+71
3-Thio-NAD⁺422+68

Key findings:

  • Binding to LADH-NAD⁺ alters the electronic environment of (Z)-DMOX, red-shifting its absorbance .

  • These interactions suggest potential applications in studying enzyme mechanisms or inhibitor design .

Comparative Reactivity with Thiols

Unlike cinnamaldehyde, this compound derivatives do not react with thiols (e.g., cysteamine or dodecanethiol) under ambient conditions . This inertness contrasts with cinnamaldehyde’s thiol-trapping ability via Michael addition or imine formation.

CompoundReactivity with ThiolsProposed Reason
This compoundNoneLack of organocatalyst/Lewis acid
CinnamaldehydeHighα,β-unsaturated aldehyde reactivity

Stability Under Oxidative Conditions

While this compound itself is not directly studied for oxidation, its precursor cinnamaldehyde forms peroxides upon oxygen exposure, posing explosion risks at elevated temperatures (onset: 373 K) . This highlights the need for inert storage conditions for this compound to prevent inadvertent degradation.

Q & A

Q. What ethical frameworks apply to computational studies predicting this compound’s environmental toxicity?

  • Methodological Guidance: Use predictive models (e.g., QSAR) only after validating against empirical ecotoxicity data. Disclose limitations in extrapolation to real-world ecosystems. Follow institutional guidelines for computational ethics, including transparency in algorithm training data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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